molecular formula C9H11F3N4 B7905507 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline

Cat. No.: B7905507
M. Wt: 232.21 g/mol
InChI Key: UVOJJIOXHFYUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral properties . The presence of a trifluoromethyl group and a hydrazino moiety in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from commercially available reagents, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed to modify the hydrazino group, potentially leading to different hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-hydrazinoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-(Trifluoromethyl)quinazoline:

Uniqueness

The presence of both the hydrazino and trifluoromethyl groups in 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline makes it unique, offering a combination of reactivity and biological activity that is not found in similar compounds. This dual functionality enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(15-7)16-13/h1-4,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOJJIOXHFYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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